![molecular formula C27H42O6Si B13443512 (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B13443512.png)
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. It is structurally related to naturally occurring corticosteroids and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups at positions 11, 16, and 17 are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Formation of the diene structure: The diene structure is introduced through a series of reactions, including dehydrogenation and selective reduction.
Deprotection: The silyl protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The hydroxyl groups can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and research chemicals.
Wirkmechanismus
The mechanism of action of (11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione involves binding to specific steroid receptors in the body. This binding modulates the expression of target genes and influences various physiological processes, including inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corticosteroids: Such as hydrocortisone and prednisone.
Synthetic Steroids: Including dexamethasone and betamethasone.
Uniqueness
(11beta,16alpha)-21-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-11,16,17-trihydroxy-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other corticosteroids and synthetic steroids.
Eigenschaften
Molekularformel |
C27H42O6Si |
|---|---|
Molekulargewicht |
490.7 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,16,17-trihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H42O6Si/c1-24(2,3)34(6,7)33-15-22(31)27(32)21(30)13-19-18-9-8-16-12-17(28)10-11-25(16,4)23(18)20(29)14-26(19,27)5/h10-12,18-21,23,29-30,32H,8-9,13-15H2,1-7H3/t18-,19-,20-,21+,23+,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
NUWCYTHPVFTCOI-XOLBZSSLSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO[Si](C)(C)C(C)(C)C)O)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-3-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13443430.png)
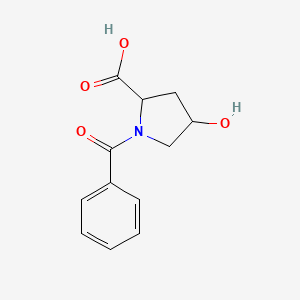
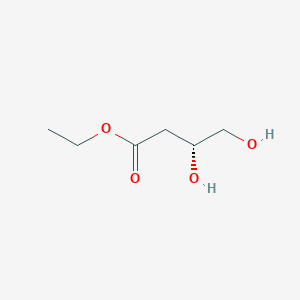
![(S)-2-[1,3-dihydro-4,6-dihydroxy-1-oxo-5-(3,7,11-trimethyl-2,6,10-dodecatrien-1-yl)-2H-isoindol-2-yl]-Pentanedioic acid](/img/structure/B13443456.png)
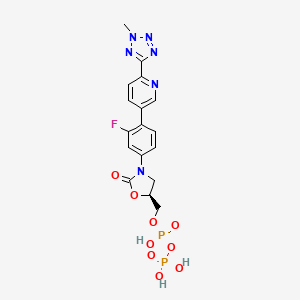
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine](/img/structure/B13443463.png)
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] 10-methylacridin-10-ium-9-carboxylate](/img/structure/B13443464.png)
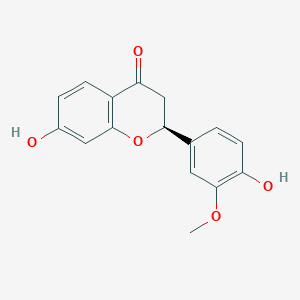
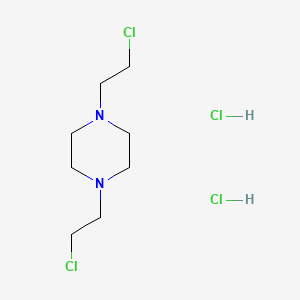

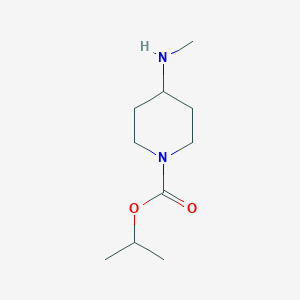

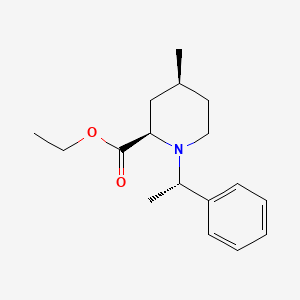
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
